Cas no 3569-99-1 (N-(Hydroxymethyl)nicotinamide)
N-(Hydroxymethyl)nicotinamide Chemical and Physical Properties
Names and Identifiers
-
- N-(Hydroxymethyl)nicotinamide
- n-Octyl acrylate
- N-Hydroxymethylnicotinamide
- 3-Pyridinecarboxylic acid
- N-hydroxymethylamide
- 3-Pyridinecarboxylic acid N-hydroxymethylamide
- N-(hydroxymethyl)pyridine-3-carboxamide
- Bilamid
- Bilizorin
- Bilocid
- Cholamid
- Cholamide
- hydroxymethylnicotinamide
- Nicodin
- Nicodine
- Nicoform
- Nikomethamide
- Nikodin
- Nikoform
- Isochol
- Coloton
- Savatin
- Bidbilan
- Nicotinamide, N-(hydroxymethyl)-
- 3-Pyridinecarboxamide, N-(hydroxymethyl)-
- 3-Pyridinecarboxylic acid hydroxymethylamide
- Cholamide (pyridine deriv.)
- Nicotinylmethylamide
- Nicotinsaeurehydroxymethylamid
- N-(Hydroxymethy
- N-(Hydroxymethyl)nicotinamide, 98%
- CS-0066962
- Nicometamide
- DivK1c_006737
- N-Hydroxymethyl-nicotinamide
- 3569-99-1
- KBio3_001987
- InChI=1/C7H8N2O2/c10-5-9-7(11)6-2-1-3-8-4-6/h1-4,10H,5H2,(H,9,11)
- AS-59855
- CCG-40316
- A6230
- H1001
- KBio2_005992
- HY-116993
- Nicotinylmethylamide,(S)
- SMR001562101
- KBio2_000856
- CHEBI:134775
- Nifoform
- SPECTRUM2300137
- N-(Hydroxymethyl)-3-pyridinecarboxamide
- Choligen
- 1N1YGM997E
- NS00003038
- SCHEMBL352358
- UNII-1N1YGM997E
- JRFKIOFLCXKVOT-UHFFFAOYSA-
- AKOS000121436
- NCGC00095786-01
- MFCD00010437
- BRN 0128633
- AC-6974
- KBio1_001681
- Spectrum5_001885
- EINECS 222-668-4
- s5390
- EN300-18232
- N-(Hytroxymethy)micotinamide
- Spectrum4_001142
- N-(hydroxymethyl)-nicotinamide
- Z57472937
- N-(HYDROXYMETHYL)NICOTINAMIDE [MI]
- FT-0629289
- KBio2_003424
- SpecPlus_000641
- NCGC00095786-02
- SPBio_001273
- Spectrum2_001197
- Nikoform (TN)
- HYDROXYMETHYLNICOTINAMIDE [WHO-DD]
- D90986
- Q27252632
- SY051839
- Spectrum3_001014
- Oprea1_687785
- Cholamid (TN)
- W-106656
- KBioSS_000856
- Spectrum_000376
- D08051
- DTXSID20189205
- Oprea1_521547
- BSPBio_002767
- MLS002695904
- KBioGR_001683
- C 1094
- CHEMBL92024
- ALBB-023192
-
- MDL: MFCD00010437
- Inchi: 1S/C7H8N2O2/c10-5-9-7(11)6-2-1-3-8-4-6/h1-4,10H,5H2,(H,9,11)
- InChI Key: JRFKIOFLCXKVOT-UHFFFAOYSA-N
- SMILES: OCNC(C1C=NC=CC=1)=O
Computed Properties
- Exact Mass: 152.05900
- Monoisotopic Mass: 152.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -0.6
- Topological Polar Surface Area: 62.2
Experimental Properties
- Color/Form: Not determined
- Density: 1.262
- Melting Point: 143.0 to 147.0 deg-C
- Boiling Point: 428
- Flash Point: 213
- Refractive Index: 1.569
- PSA: 62.22000
- LogP: 0.15210
- Solubility: Not determined
- Merck: 4833
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
N-(Hydroxymethyl)nicotinamide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:QS4476500
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- Storage Condition:Keep it tightly closed. Store in a cool, dry place.
N-(Hydroxymethyl)nicotinamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(Hydroxymethyl)nicotinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 279277-10G |
N-(Hydroxymethyl)nicotinamide |
3569-99-1 | 98% | 10G |
598.62 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N863101-5g |
N-(Hydroxymethyl)nicotinamide |
3569-99-1 | ≥97%(HPLC)(T) | 5g |
176.40 | 2021-05-17 | |
| TRC | H948100-5g |
N-(Hydroxymethyl)nicotinamide |
3569-99-1 | 5g |
$ 75.00 | 2023-09-07 | ||
| TRC | H948100-10g |
N-(Hydroxymethyl)nicotinamide |
3569-99-1 | 10g |
$ 121.00 | 2023-09-07 | ||
| TRC | H948100-25g |
N-(Hydroxymethyl)nicotinamide |
3569-99-1 | 25g |
$ 224.00 | 2023-09-07 | ||
| TRC | H948100-50g |
N-(Hydroxymethyl)nicotinamide |
3569-99-1 | 50g |
$397.00 | 2023-05-18 | ||
| Chemenu | CM178061-500g |
N-(Hydroxymethyl)nicotinamide |
3569-99-1 | 97% | 500g |
$516 | 2021-08-05 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7869-5 mg |
Nicoform |
3569-99-1 | 99.90% | 5mg |
¥287.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7869-1 mL * 10 mM (in DMSO) |
Nicoform |
3569-99-1 | 99.90% | 1 mL * 10 mM (in DMSO) |
¥377.00 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P50380-1g |
N-(hydroxymethyl)pyridine-3-carboxamide |
3569-99-1 | 1g |
¥36.0 | 2021-09-04 |
N-(Hydroxymethyl)nicotinamide Suppliers
N-(Hydroxymethyl)nicotinamide Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridinecarboxamides
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridinecarboxylic acids and derivatives Pyridinecarboxamides
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on N-(Hydroxymethyl)nicotinamide
Research Brief on N-(Hydroxymethyl)nicotinamide (CAS: 3569-99-1): Recent Advances and Applications
N-(Hydroxymethyl)nicotinamide (CAS: 3569-99-1) is a chemically modified derivative of nicotinamide, a form of vitamin B3, which has garnered significant attention in recent years due to its potential therapeutic applications. This compound is characterized by the addition of a hydroxymethyl group to the nicotinamide structure, which enhances its biological activity and stability. Recent studies have explored its role in various biomedical contexts, including its use as a prodrug, its antioxidant properties, and its potential in treating metabolic disorders. This research brief aims to summarize the latest findings on N-(Hydroxymethyl)nicotinamide, focusing on its synthesis, mechanism of action, and clinical relevance.
One of the most notable advancements in the study of N-(Hydroxymethyl)nicotinamide is its application as a prodrug for nicotinamide. Prodrugs are pharmacologically inactive compounds that are metabolized into active drugs within the body. Research has demonstrated that N-(Hydroxymethyl)nicotinamide can be efficiently converted into nicotinamide in vivo, thereby increasing the bioavailability and therapeutic efficacy of the latter. This property is particularly valuable in the treatment of conditions such as pellagra, a niacin deficiency disease, and other metabolic disorders where nicotinamide supplementation is required.
In addition to its role as a prodrug, N-(Hydroxymethyl)nicotinamide has been investigated for its antioxidant properties. Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Recent studies have shown that N-(Hydroxymethyl)nicotinamide can scavenge reactive oxygen species (ROS) and reduce oxidative damage in cellular models. These findings suggest that this compound could serve as a potential therapeutic agent for diseases associated with oxidative stress, although further in vivo studies are needed to validate these effects.
Another area of interest is the potential use of N-(Hydroxymethyl)nicotinamide in cancer therapy. Preliminary research indicates that this compound may exhibit antiproliferative effects on certain cancer cell lines. The mechanism underlying this activity is thought to involve the modulation of NAD+ metabolism, which plays a critical role in cellular energy production and DNA repair. By interfering with NAD+ pathways, N-(Hydroxymethyl)nicotinamide could disrupt the metabolic processes that sustain cancer cell growth. However, more comprehensive studies are required to elucidate its precise mechanisms and evaluate its efficacy in animal models and clinical trials.
The synthesis and formulation of N-(Hydroxymethyl)nicotinamide have also been subjects of recent research. Advances in chemical synthesis techniques have enabled the production of this compound with high purity and yield, which is essential for its pharmaceutical applications. Additionally, novel drug delivery systems, such as nanoparticles and liposomes, are being explored to enhance the stability and targeted delivery of N-(Hydroxymethyl)nicotinamide. These developments hold promise for improving the pharmacokinetic profile of the compound and maximizing its therapeutic potential.
Despite the promising findings, several challenges remain in the development and application of N-(Hydroxymethyl)nicotinamide. For instance, the long-term safety and toxicity profiles of this compound need to be thoroughly investigated. Furthermore, the optimal dosing regimens and routes of administration must be established to ensure its efficacy and minimize adverse effects. Collaborative efforts between chemists, biologists, and clinicians will be crucial to address these challenges and translate the preclinical findings into clinical applications.
In conclusion, N-(Hydroxymethyl)nicotinamide (CAS: 3569-99-1) represents a versatile and promising compound in the field of chemical biology and medicine. Its applications as a prodrug, antioxidant, and potential anticancer agent highlight its broad therapeutic potential. Ongoing research efforts are expected to further unravel its mechanisms of action and expand its clinical utility. As the scientific community continues to explore the properties of this compound, it is anticipated that N-(Hydroxymethyl)nicotinamide will play an increasingly important role in the development of novel therapeutic strategies.
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